molecular formula C11H10FN3O3 B2503934 6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile CAS No. 647824-50-8

6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile

Cat. No.: B2503934
CAS No.: 647824-50-8
M. Wt: 251.217
InChI Key: YOWLAWDSFKQBSL-UHFFFAOYSA-N
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Description

6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile is a fluorinated aromatic compound with a morpholine ring and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-(morpholin-4-yl)-2H-1-benzopyran-3-yl(phenyl)methanone
  • 4-Chloro-2-fluoro-6-mercaptophenol
  • Fluorinated benzimidazoles

Uniqueness

6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile is unique due to the combination of the fluorine atom, morpholine ring, and nitro group on the benzene ring. This combination imparts specific chemical properties such as increased stability, reactivity, and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

6-fluoro-2-morpholin-4-yl-3-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O3/c12-9-1-2-10(15(16)17)11(8(9)7-13)14-3-5-18-6-4-14/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWLAWDSFKQBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2C#N)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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